molecular formula C20H16N2 B102351 1,1'-Binaphthyl-4,4'-ylenediamine CAS No. 18531-98-1

1,1'-Binaphthyl-4,4'-ylenediamine

Cat. No. B102351
CAS RN: 18531-98-1
M. Wt: 284.4 g/mol
InChI Key: RZPBZEISZUFQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-Binaphthyl-4,4'-ylenediamine, also known as BINAM, is a chiral diamine that has been extensively used in organic chemistry and asymmetric synthesis. BINAM has a unique structure that contains two naphthyl groups that are connected by a diamine linker. The chiral nature of BINAM makes it an ideal catalyst for enantioselective reactions.

Mechanism Of Action

The mechanism of action of 1,1'-Binaphthyl-4,4'-ylenediamine-based catalysts involves the formation of a chiral complex between the catalyst and the substrate. The chiral complex then undergoes a reaction to form a chiral product. The high enantioselectivity of 1,1'-Binaphthyl-4,4'-ylenediamine-based catalysts is attributed to the chiral nature of the catalyst and the formation of a stable chiral complex.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1,1'-Binaphthyl-4,4'-ylenediamine. However, it has been shown to exhibit low toxicity in animal studies. 1,1'-Binaphthyl-4,4'-ylenediamine has also been used as a chiral selector in chromatography, indicating its potential for use in the separation of chiral compounds in biological samples.

Advantages And Limitations For Lab Experiments

The advantages of using 1,1'-Binaphthyl-4,4'-ylenediamine-based catalysts in asymmetric synthesis include high enantioselectivity, reactivity, and versatility. 1,1'-Binaphthyl-4,4'-ylenediamine-based catalysts have been used in a wide range of reactions and have shown excellent results. However, the limitations of using 1,1'-Binaphthyl-4,4'-ylenediamine-based catalysts include the high cost of the compound and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on 1,1'-Binaphthyl-4,4'-ylenediamine. One potential area of research is the development of more efficient and cost-effective synthesis methods for 1,1'-Binaphthyl-4,4'-ylenediamine and its derivatives. Additionally, there is potential for the use of 1,1'-Binaphthyl-4,4'-ylenediamine in the development of chiral drugs and pharmaceuticals. Further research is also needed to explore the potential biochemical and physiological effects of 1,1'-Binaphthyl-4,4'-ylenediamine and its derivatives.

Synthesis Methods

The synthesis of 1,1'-Binaphthyl-4,4'-ylenediamine involves the condensation of 1,1'-binaphthyl-2,2'-diol with a diamine, typically 1,2-diaminocyclohexane. The reaction is carried out in the presence of a dehydrating agent such as triphosgene or phosgene. The resulting product is a white solid that is highly soluble in organic solvents.

Scientific Research Applications

1,1'-Binaphthyl-4,4'-ylenediamine has been widely used as a chiral ligand in asymmetric synthesis. It has been used in various reactions including hydrogenation, epoxidation, and cyclopropanation. 1,1'-Binaphthyl-4,4'-ylenediamine-based catalysts have been shown to exhibit high enantioselectivity and reactivity in these reactions. Additionally, 1,1'-Binaphthyl-4,4'-ylenediamine has been used in the synthesis of chiral polymers and liquid crystals.

properties

IUPAC Name

4-(4-aminonaphthalen-1-yl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPBZEISZUFQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=C(C4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197421
Record name 1,1'-Binaphthyl-4,4'-ylenediamine
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Binaphthyl-4,4'-ylenediamine

CAS RN

481-91-4
Record name [1,1′-Binaphthalene]-4,4′-diamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1'-Binaphthyl-4,4'-ylenediamine
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Record name 1,1'-Binaphthyl-4,4'-ylenediamine
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Record name 1,1'-binaphthyl-4,4'-ylenediamine
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Record name 1,1'-BINAPHTHYL-4,4'-YLENEDIAMINE
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